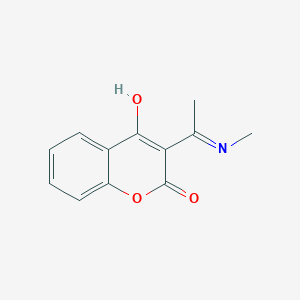![molecular formula C21H28F2N2O2 B6087591 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B6087591.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine, also known as DFP-10825, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential use as a therapeutic agent.
作用机制
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, neuroprotection, and neurotransmitter release. By blocking the sigma-1 receptor, 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine modulates the activity of other proteins and pathways that are involved in pain, inflammation, and addiction.
Biochemical and Physiological Effects:
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. Additionally, 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine has been shown to reduce the levels of dopamine in the brain, which may contribute to its anti-addictive properties.
实验室实验的优点和局限性
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, it has been shown to have high selectivity and potency for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for the study of 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine. One area of interest is the potential use of 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine in the treatment of chronic pain and inflammatory diseases. Further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and analgesic properties. Additionally, the potential use of 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine in the treatment of addiction and withdrawal symptoms warrants further investigation. Finally, more studies are needed to fully understand the safety and efficacy of 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine in humans, which will be necessary for its potential use as a therapeutic agent.
Conclusion:
In conclusion, 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. Its synthesis method has been optimized to produce high yields of pure 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine, and it has been studied for its potential use in the treatment of chronic pain, inflammatory diseases, and addiction. 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine acts as a selective antagonist of the sigma-1 receptor, modulating the activity of other proteins and pathways involved in pain, inflammation, and addiction. While 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine has several advantages for use in lab experiments, further studies are needed to fully understand its safety and efficacy in humans.
合成方法
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine can be synthesized using a multi-step process. The initial step involves the reaction of 2,4-difluorophenethylamine with acetic anhydride to produce N-acetyl-2,4-difluorophenethylamine. This intermediate is then reacted with piperidin-4-one to produce the target compound, 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine. The synthesis method has been optimized to produce high yields of pure 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine.
科学研究应用
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. Additionally, 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine has been studied for its potential use in the treatment of addiction and withdrawal symptoms, as it has been shown to modulate the reward pathway in the brain.
属性
IUPAC Name |
1-[4-[3-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F2N2O2/c1-15(26)24-11-8-18(9-12-24)21(27)25-10-2-3-16(14-25)4-5-17-6-7-19(22)13-20(17)23/h6-7,13,16,18H,2-5,8-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXIIQFXLNCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)CCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-(3,5-dimethoxybenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6087511.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6087513.png)
![N-(3,5-difluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6087522.png)
![{3-benzyl-1-[(2-methyl-1-phenyl-1H-benzimidazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6087538.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6087545.png)

![N-[2-(6-hydroxypyrimidin-4-yl)ethyl]-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B6087551.png)
![3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6087555.png)
![7-(cyclohexylmethyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087556.png)
![2-amino-6'-bromo-7-hydroxy-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B6087562.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B6087567.png)
![3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6087572.png)
![3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6087592.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B6087600.png)